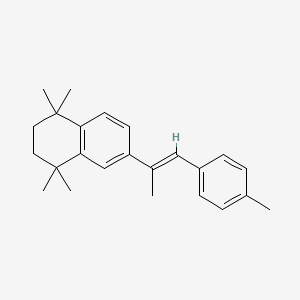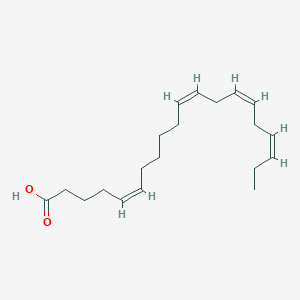
Juniperonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z,11Z,14Z,17Z)-icosatetraenoic acid is an icosatetraenoic acid in which the four double bonds have Z configuration and are located at positions 5, 11, 14 and 17. It has a role as a plant metabolite. It is a conjugate acid of a (5Z,11Z,14Z,17Z)-icosatetraenoate.
Aplicaciones Científicas De Investigación
1. Immunomodulatory Effects
- Juniperonic acid (JPA), a rare n-3 polyunsaturated fatty acid (PUFA), has been studied for its immunosuppressive effects. In one study, JPA incorporated into the phospholipids of murine macrophage cells modulated pro-inflammatory mediator production. This study demonstrated that JPA suppressed the production of various inflammatory mediators such as nitric oxide, interleukin-6, and tumor necrosis factor-α, indicating its potential anti-inflammatory properties (Tsai et al., 2018).
2. Antiproliferative Activity
- Juniperonic acid has been identified to exhibit antiproliferative activities. For instance, it was shown to inhibit the proliferation of Swiss 3T3 cells, a line of mouse embryonic fibroblast cells, in response to bombesin, a mitogenic neuropeptide. This effect of JPA was comparable to that of eicosapentaenoic acid (EPA), suggesting its potential application in the inhibition of unwanted cell proliferation (Morishige et al., 2008).
3. Role in Fatty Acid Metabolism
- Research has explored how juniperonic acid is metabolized into essential fatty acids in animal cells. This study provides insights into the metabolic pathways of juniperonic acid and its potential role in the biosynthesis of essential fatty acids, which are crucial for various physiological functions (Tanaka et al., 2007).
4. Potential in Cancer Therapy
- Several studies have explored the role of compounds isolated from Juniperus species, which include juniperonic acid, in cancer therapy. These compounds have been found to induce apoptosis in breast cancer cells and inhibit cell survival pathways, highlighting their potential as natural anticancer agents (Benzina et al., 2014).
Propiedades
Fórmula molecular |
C20H32O2 |
|---|---|
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
(5Z,11Z,14Z,17Z)-icosa-5,11,14,17-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,15-16H,2,5,8,11-14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,16-15- |
Clave InChI |
JDKIKEYFSJUYJZ-OUJQXAOTSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\CCCC/C=C\CCCC(=O)O |
SMILES |
CCC=CCC=CCC=CCCCCC=CCCCC(=O)O |
SMILES canónico |
CCC=CCC=CCC=CCCCCC=CCCCC(=O)O |
Sinónimos |
juniperonic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



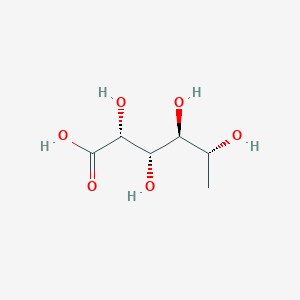
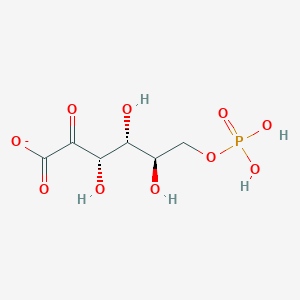

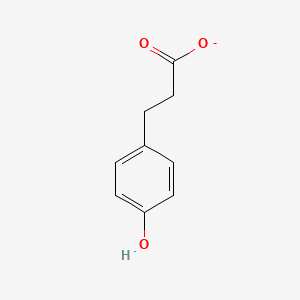
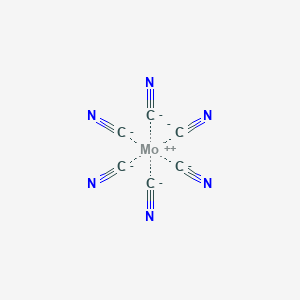
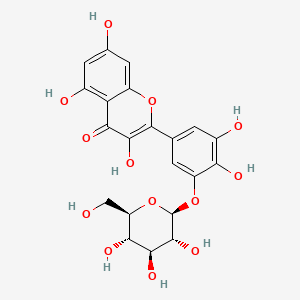
![(3E,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1238401.png)
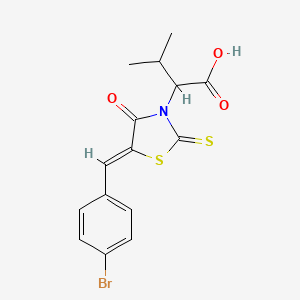
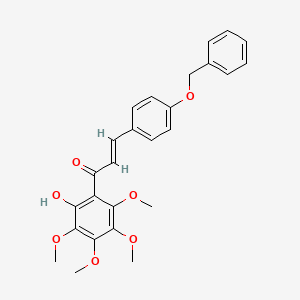
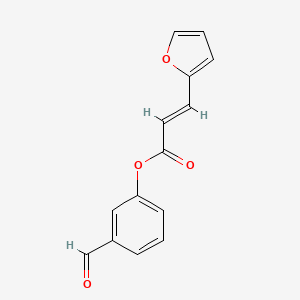
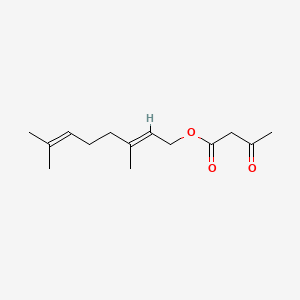
![6-{(E)-2-[4-(butan-2-yloxy)-3-ethoxyphenyl]ethenyl}-5-nitropyrimidine-2,4-diol](/img/structure/B1238408.png)

